![molecular formula C12H14ClN3O2 B2893042 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034520-17-5](/img/structure/B2893042.png)
6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
The compound “6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . It also contains a spirocyclic structure (azaspiro[3.4]octane), which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidine ring with a chlorine atom at the 5-position, connected to a spirocyclic structure at the 6-position, and a carboxylic acid group at the 8-position of the spirocycle .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorine atom on the pyrimidine ring, as well as the electron-donating properties of the nitrogen in the azaspiro[3.4]octane structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic pyrimidine ring could contribute to its stability .Scientific Research Applications
Antitubercular Drug Development
The core structure of 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has been utilized in the development of potent antitubercular leads. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have identified compounds with significant in vitro inhibitory activities against Mycobacterium tuberculosis H37Rv .
Diversity-Oriented Synthesis
This compound serves as a building block in diversity-oriented synthesis strategies. It allows for the generation of a wide variety of derivatives with potential biological activities. The flexibility in modifying the molecular periphery enables the creation of a library of compounds for high-throughput screening against various biological targets .
Nitrofuran Carboxamide Chemotype Exploration
The compound’s framework is instrumental in the exploration of the nitrofuran carboxamide chemotype. This exploration is crucial for identifying new antimycobacterial agents that are effective against multidrug-resistant strains of tuberculosis while also reducing systemic toxicity .
Enzyme Inhibition Studies
Due to its unique structure, the compound can be used to study enzyme inhibition. It can act as a scaffold for developing enzyme inhibitors that can be used to understand disease mechanisms or as therapeutic agents .
Chemical Biology Probes
Researchers can use this compound to create chemical probes that help in understanding cellular processes. These probes can be designed to bind to specific proteins or DNA sequences, allowing scientists to track and study the dynamics of these molecules within cells .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure can be modified to enhance its drug-like properties, such as solubility, stability, and bioavailability. This optimization is essential for the development of new medications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(5-chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQGOCAXYAAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
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